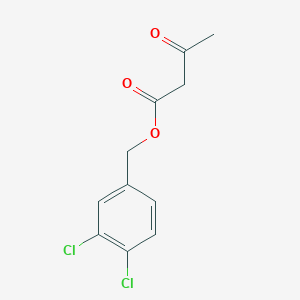
Butanoic acid, 3-oxo-, (3,4-dichlorophenyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 3-oxo-, (3,4-dichlorophenyl)methyl ester is an organic compound with the molecular formula C11H10Cl2O3 It is a derivative of butanoic acid, where the hydrogen atom at the third carbon is replaced by an oxo group, and the esterification occurs with (3,4-dichlorophenyl)methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-oxo-, (3,4-dichlorophenyl)methyl ester typically involves the esterification of 3-oxobutanoic acid with (3,4-dichlorophenyl)methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
3-oxobutanoic acid+(3,4-dichlorophenyl)methanolH2SO4Butanoic acid, 3-oxo-, (3,4-dichlorophenyl)methyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-oxo-, (3,4-dichlorophenyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to replace the ester group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other esters, depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 3-oxo-, (3,4-dichlorophenyl)methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which butanoic acid, 3-oxo-, (3,4-dichlorophenyl)methyl ester exerts its effects involves the interaction of its functional groups with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions, while the ester group can undergo hydrolysis to release the corresponding alcohol and acid. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 3-oxo-, methyl ester: Similar structure but with a methyl group instead of the (3,4-dichlorophenyl)methyl group.
Butanoic acid, 4-chloro-3-oxo-, methyl ester: Similar structure but with a chlorine atom at the fourth carbon.
Butanoic acid, 4-bromo-3-oxo-, methyl ester: Similar structure but with a bromine atom at the fourth carbon.
Uniqueness
Butanoic acid, 3-oxo-, (3,4-dichlorophenyl)methyl ester is unique due to the presence of the (3,4-dichlorophenyl)methyl group, which can impart different chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, stability, and interactions with other molecules.
Properties
CAS No. |
61312-29-6 |
|---|---|
Molecular Formula |
C11H10Cl2O3 |
Molecular Weight |
261.10 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)methyl 3-oxobutanoate |
InChI |
InChI=1S/C11H10Cl2O3/c1-7(14)4-11(15)16-6-8-2-3-9(12)10(13)5-8/h2-3,5H,4,6H2,1H3 |
InChI Key |
XCVDXVFGPDLBLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















